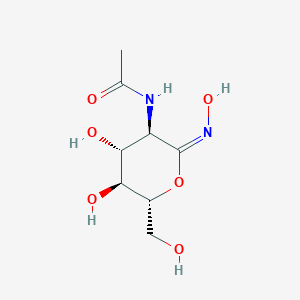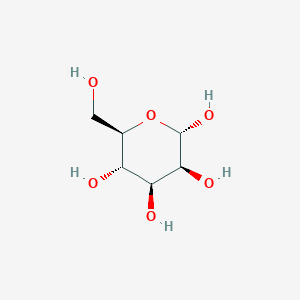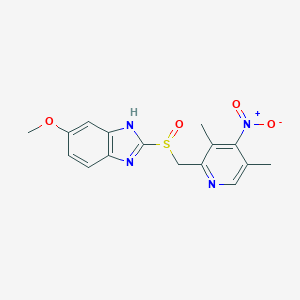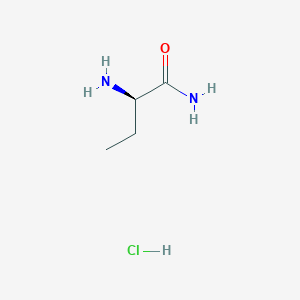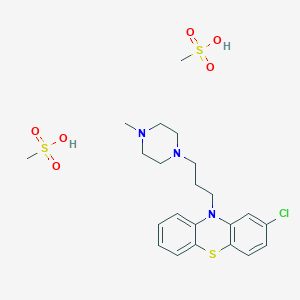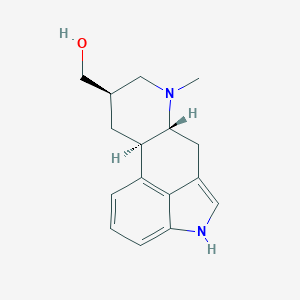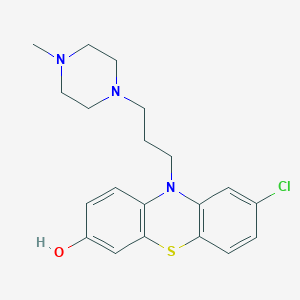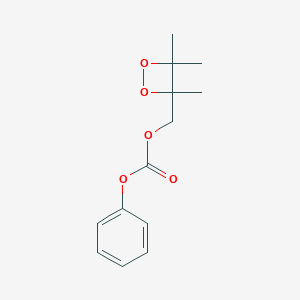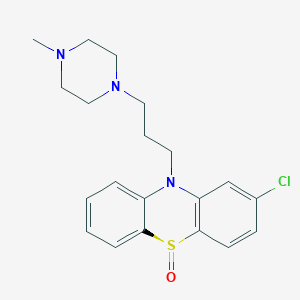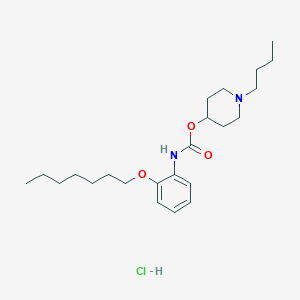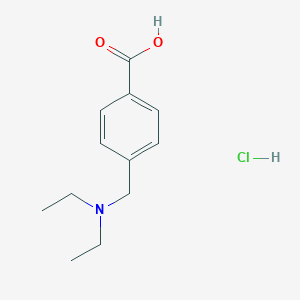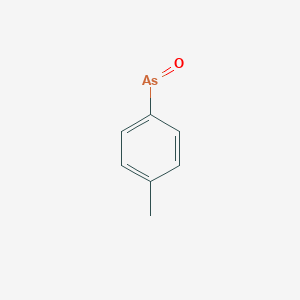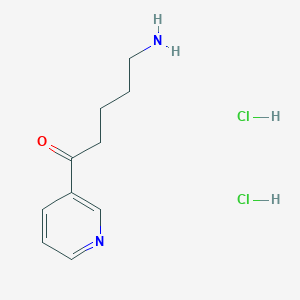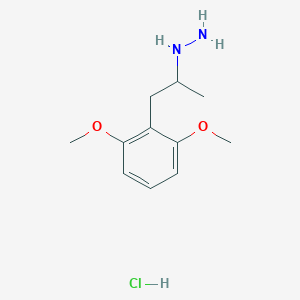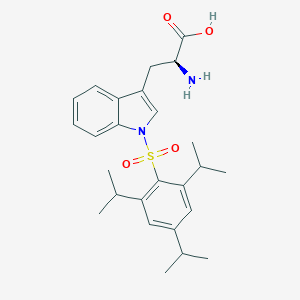
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan, also known as TP-TRP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TP-TRP is a tryptophan derivative that has a sulfonamide group attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan inhibits the enzyme tryptophan hydroxylase by binding to the active site of the enzyme. This binding prevents the conversion of tryptophan to 5-hydroxytryptophan, which is the first step in the biosynthesis of serotonin. The inhibition of this enzyme leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Effets Biochimiques Et Physiologiques
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan can decrease serotonin levels in the brain, which has been linked to decreased anxiety and depression-like behaviors. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has several advantages for use in lab experiments. It is a potent and selective inhibitor of tryptophan hydroxylase, which makes it an ideal tool for studying the biosynthesis of serotonin. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan. One potential application is in the treatment of inflammatory diseases, where N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan's anti-inflammatory effects could be harnessed. Another potential application is in the study of the role of serotonin in various physiological and behavioral processes. Additionally, the synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan analogs could lead to compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is a compound that has shown significant potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an ideal tool for studying the biosynthesis of serotonin and its role in various physiological and behavioral processes. Further research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan and its analogs could lead to the development of new treatments for various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with tryptophan in the presence of a base. This reaction produces N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Propriétés
Numéro CAS |
108325-64-0 |
|---|---|
Nom du produit |
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan |
Formule moléculaire |
C26H34N2O4S |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H34N2O4S/c1-15(2)18-11-21(16(3)4)25(22(12-18)17(5)6)33(31,32)28-14-19(13-23(27)26(29)30)20-9-7-8-10-24(20)28/h7-12,14-17,23H,13,27H2,1-6H3,(H,29,30)/t23-/m0/s1 |
Clé InChI |
FNZFHZLTGGOMNK-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)N)C(C)C |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
Synonymes |
N(in)-TIPPST N-(2,4,6-triisopropylphenylsulfonyl)tryptophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



